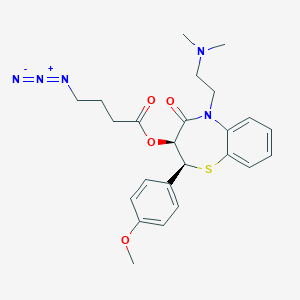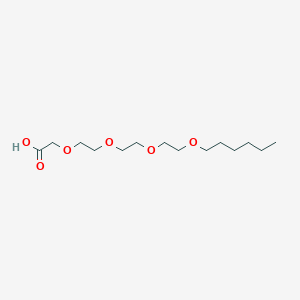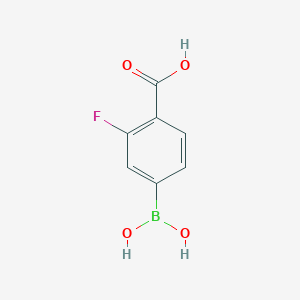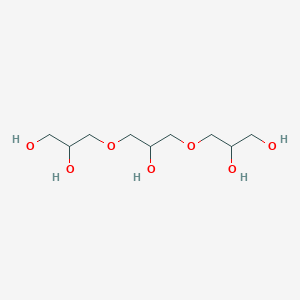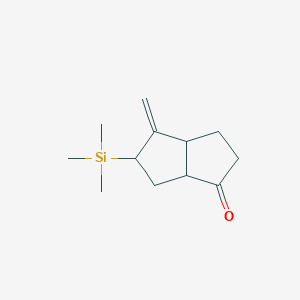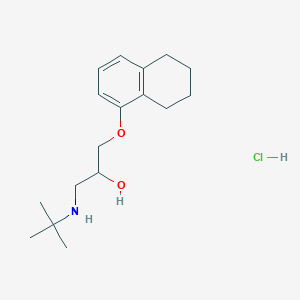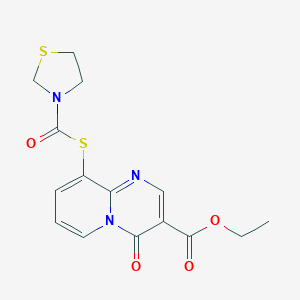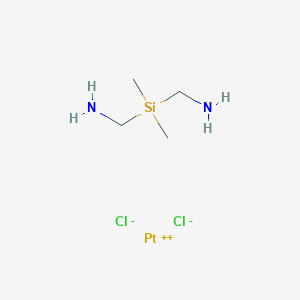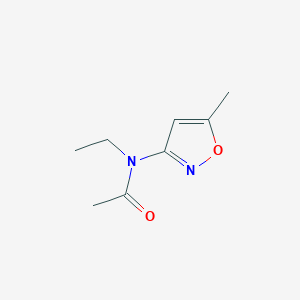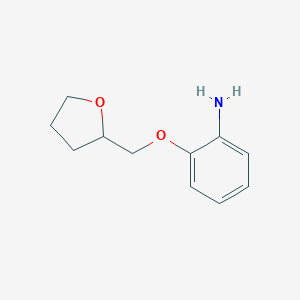
2-(Tetrahydrofuran-2-ylmethoxy)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Tetrahydrofuran-2-ylmethoxy)aniline is a chemical compound of interest due to its unique structure and potential applications in various fields of chemistry and materials science. While the direct studies on this compound are limited, insights can be drawn from research on structurally related compounds and analogs.
Synthesis Analysis
The synthesis of compounds related to 2-(Tetrahydrofuran-2-ylmethoxy)aniline often involves complex reactions, such as the domino reaction catalyzed by molecular iodine for the synthesis of tetrahydroquinoline derivatives from anilines and cyclic enol ethers (Lin, Cui, & Wang, 2006). Another relevant method is the electrochemical synthesis in aqueous solution, highlighting the versatility in synthesizing related aniline-based polymers for applications in dye-sensitized solar cells (Shahhosseini, Nateghi, Kazemipour, & Zarandi, 2016).
Molecular Structure Analysis
The molecular structure and vibrational properties of related compounds have been studied through X-ray diffraction and DFT calculations, providing insights into the conformation and electronic structure (Wu, Chen, Chen, & Zhou, 2021). These analyses are crucial for understanding the reactivity and properties of the compounds.
Chemical Reactions and Properties
Research on compounds similar to 2-(Tetrahydrofuran-2-ylmethoxy)aniline reveals a variety of chemical reactions, such as the hydroamination of diphenylbutadiyne with secondary N-methyl-anilines, demonstrating the versatility of aniline derivatives in synthetic chemistry (Younis, Krieck, Görls, & Westerhausen, 2016).
Physical Properties Analysis
The physical properties of aniline derivatives are influenced by their molecular structure, which can be analyzed through spectroscopic methods, including UV-Visible, IR, and NMR spectroscopy. These studies provide valuable information on the electronic and structural characteristics relevant to applications in materials science and chemistry.
Chemical Properties Analysis
The chemical properties of aniline derivatives, such as reactivity, stability, and interaction with other molecules, can be studied through various analytical techniques. The electrochemical properties and antioxidative activity of related compounds have been explored, indicating potential for applications in materials science and medicinal chemistry (Wu et al., 2015).
Applications De Recherche Scientifique
Application in Organic Chemistry
- Specific Scientific Field : Organic Chemistry .
- Summary of the Application : “2-(Tetrahydrofuran-2-ylmethoxy)aniline” is used in the synthesis of highly functionalized pyrroles and pyrrole-fused piperidin-4-ones . Pyrroles are important in pharmaceuticals, agrochemicals, and functional materials .
- Methods of Application or Experimental Procedures : The compound is used in a BF3·Et2O mediated four-component reaction of 2,3-diketoesters, anilines, and enaminones . The key to success lies in the utilization of enaminone as the substrate and precise capture of the carbocation intermediate by anilines, allowing the amination to occur at the 5-position smoothly .
- Results or Outcomes : The reaction provides highly functionalized pyrroles and pyrrole-fused piperidin-4-ones in moderate to good yields .
Application in Pharmaceutical Chemistry
- Specific Scientific Field : Pharmaceutical Chemistry .
- Summary of the Application : The 2-tetrahydrofuranylmethyl group, which includes “2-(Tetrahydrofuran-2-ylmethoxy)aniline”, has been introduced into various pharmaceutical compounds . These include saluretics, diuretics, and potent analgesics .
- Results or Outcomes : The introduction of the 2-tetrahydrofuranylmethyl group into these pharmaceutical compounds has resulted in potent analgesics that are claimed to lack some of the undesirable side effects observed with classical opiates .
Application in Organometallic Chemistry
- Specific Scientific Field : Organometallic Chemistry .
- Summary of the Application : 2-Methyltetrahydrofuran, a compound similar to “2-(Tetrahydrofuran-2-ylmethoxy)aniline”, has been used in organometallic chemistry . It has been particularly useful in reactions involving highly basic carbanions .
- Methods of Application or Experimental Procedures : The presence of 2–2.5 mol amounts of 2-MeTHF per mole of MeLi increases the stability of MeLi in cumene, thus avoiding the need of Me2Mg as a stabilizer . Further stabilization is achieved by the addition of LiBr .
- Results or Outcomes : The use of 2-MeTHF has resulted in higher stability and solubility of organometallic reagents compared to those in THF .
Application in Proteomics Research
- Specific Scientific Field : Proteomics Research .
- Summary of the Application : “2-(Tetrahydrofuran-2-ylmethoxy)aniline” is used as a specialty product in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions .
Application in Chemical Synthesis
Safety And Hazards
This compound is classified as Acute Tox. 4 Oral - Eye Irrit. 2 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The hazard statements for this compound are H302 - Harmful if swallowed, and H319 - Causes serious eye irritation . Proper safety measures should be taken while handling this compound.
Propriétés
IUPAC Name |
2-(oxolan-2-ylmethoxy)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c12-10-5-1-2-6-11(10)14-8-9-4-3-7-13-9/h1-2,5-6,9H,3-4,7-8,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTCZQGIGKHJVGO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)COC2=CC=CC=C2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90406754 |
Source


|
| Record name | 2-(tetrahydrofuran-2-ylmethoxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90406754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Tetrahydrofuran-2-ylmethoxy)aniline | |
CAS RN |
111331-20-5 |
Source


|
| Record name | 2-(tetrahydrofuran-2-ylmethoxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90406754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

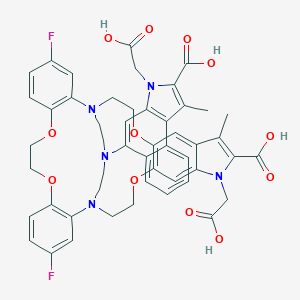
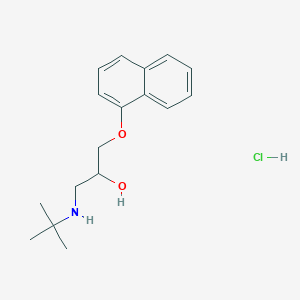
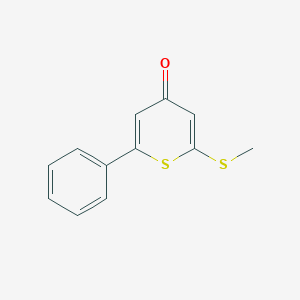
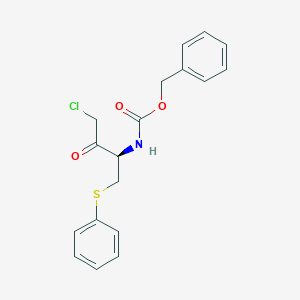
![8-Chloro-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one](/img/structure/B55132.png)
